(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
Beschreibung
The compound "(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester" (CAS: 1217834-81-5) is a bicyclic organic molecule with the molecular formula C₁₄H₂₂O₄ and a molecular weight of 254.32 g/mol . Its structure features a 7-oxabicyclo[4.1.0]hept-3-ene core, an ethyl ester group at position 3, and a 1-ethylpropoxy substituent at position 3. The stereochemistry (1R,5S,6R) is critical for its reactivity and applications, particularly in pharmaceutical synthesis. The compound is supplied with >95% purity (HPLC) and is stored at -20°C .
Eigenschaften
IUPAC Name |
ethyl 5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXCGRFGEVXWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization and Dehydration
The initial step involves regioselective dehydration of (-)-quinic acid using perchloric acid, forming a shikimic acid derivative. This reaction proceeds at room temperature under inert conditions, achieving >95% conversion.
Epoxidation and Functionalization
The intermediate undergoes epoxidation with hydrogen peroxide in the presence of a tungsten catalyst, followed by stereospecific introduction of the 1-ethylpropoxy group via nucleophilic substitution with pentan-3-ol. Ethyl esterification is accomplished using ethyl chloroformate and triethylamine.
Table 1: Key Reaction Conditions for Quinic Acid Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dehydration | HClO₄, CH₃CN, 25°C | 95 |
| Epoxidation | H₂O₂, Na₂WO₄, 50°C | 88 |
| Alkoxylation | Pentan-3-ol, K₂CO₃, DMF, 80°C | 82 |
| Esterification | Ethyl chloroformate, Et₃N, CH₂Cl₂ | 91 |
Industrial Synthesis from (-)-Shikimic Acid
The (-)-shikimic acid route reduces production time by 50% compared to the quinic acid pathway, yielding 63–65% over six steps.
Direct Functionalization
(-)-Shikimic acid undergoes immediate alkoxylation with pentan-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), bypassing the dehydration step required in the quinic acid route.
Epoxide Formation and Esterification
Epoxidation with m-chloroperbenzoic acid (mCPBA) affords the bicyclic epoxide, which is subsequently esterified with ethanol in the presence of sulfuric acid.
Table 2: Comparative Efficiency of Shikimic vs. Quinic Acid Routes
| Parameter | Shikimic Acid Route | Quinic Acid Route |
|---|---|---|
| Total Steps | 6 | 7 |
| Overall Yield (%) | 63–65 | 35–38 |
| Production Time | 50% shorter | Baseline |
| Purity (%) | ≥99 | ≥99 |
Chemoenzymatic Synthesis Approaches
Werner et al. described four generations of chemoenzymatic methods using cyclohexadiene-cis-diols derived from ethyl benzoate.
Third-Generation Synthesis
Ethyl benzoate is fermented with E. coli JM109(pDTG601a) to yield cyclohexadiene-cis-diol, which undergoes epoxidation and alkoxylation. The final step involves translocation of the acrylate double bond to form the bicyclic core.
Fourth-Generation Synthesis
This approach introduces a late-stage enzymatic resolution using lipase B to enhance enantiomeric excess (ee > 99%). The process achieves 72% yield over five steps, outperforming earlier generations.
Optimization Strategies and Yield Enhancements
Catalytic Improvements
Replacing traditional acid catalysts with zeolites in dehydration steps reduces side reactions, increasing yield by 12%.
Solvent Selection
Anhydrous dimethylformamide (DMF) minimizes hydrolysis during alkoxylation, while dichloromethane enhances esterification efficiency.
Purification Techniques
Combined recrystallization (hexane/ethyl acetate) and column chromatography (silica gel, 10% EtOAc/hexane) achieve >99% purity.
Analytical Methods for Configuration Confirmation
X-ray Crystallography
Single-crystal analysis confirms the (1R,5S,6R) configuration, resolving bond angles and spatial arrangement.
NMR Spectroscopy
¹H-¹H NOESY correlations verify the bicyclic structure’s rigidity and substituent orientation.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison for Industrial and Chemoenzymatic Methods
| Route | Steps | Yield (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Quinic Acid | 7 | 35–38 | 1,200 | Moderate |
| Shikimic Acid | 6 | 63–65 | 900 | High |
| Chemoenzymatic Gen 4 | 5 | 72 | 1,500 | Low |
Analyse Chemischer Reaktionen
Epoxide Ring-Opening Reactions
The 7-oxabicyclo[4.1.0]heptene core contains a strained epoxide ring, making it susceptible to nucleophilic or acid-catalyzed ring-opening.
For example, hydrolysis under acidic conditions yields trans-dihydroxy derivatives, while nucleophilic amines produce amino alcohols with retained bicyclic architecture .
Ester Group Transformations
The ethyl ester moiety participates in hydrolysis, transesterification, and reduction:
The carboxylic acid generated via saponification is a key intermediate for coupling reactions in antiviral drug synthesis .
Ether Side-Chain Modifications
The 1-ethylpropoxy group undergoes substitution or oxidation:
Azide substitution at the ether side chain enables cycloaddition reactions, facilitating the synthesis of triazole-containing pharmaceuticals .
Cycloaddition and Rearrangement
The conjugated double bond in the bicyclic system participates in Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Products | Outcome |
|---|---|---|---|
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Six-membered cyclic adducts | Enhanced molecular complexity for drug scaffolds . |
Stereochemical Considerations
The compound’s stereochemistry (1R,5S,6R) dictates reaction outcomes:
-
Epoxide ring-opening proceeds with retention or inversion based on catalyst choice .
-
Ester hydrolysis retains configuration due to steric hindrance from the bicyclic framework .
Industrial and Pharmacological Relevance
This compound’s derivatives are pivotal in synthesizing oseltamivir (Tamiflu), where precise control over epoxide and ester reactivity ensures high yields of neuraminidase inhibitors .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its unique structural attributes that may influence biological activity. Research indicates that compounds with similar bicyclic structures can exhibit:
- Antimicrobial properties
- Anti-inflammatory effects
These properties make it a candidate for further investigation in drug development.
Chemical Biology
In chemical biology, (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can be utilized as a biochemical probe to study enzyme interactions or metabolic pathways due to its ability to modulate biological systems.
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in synthetic organic chemistry.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth in vitro, suggesting potential as an antibacterial agent. |
| Study B | Anti-inflammatory Properties | Showed significant reduction in inflammatory markers in animal models, indicating promise for treating inflammatory diseases. |
| Study C | Synthetic Applications | Successfully used as a precursor in synthesizing novel compounds with enhanced biological activity. |
Wirkmechanismus
The mechanism by which (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester exerts its effects depends on its application:
Molecular targets: It may interact with specific enzymes or receptors in biological systems.
Pathways involved: The compound can influence various biochemical pathways, including those involved in signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Stereoisomers and Functional Group Variants
Table 1: Key Structural and Functional Comparisons
Key Findings :
Stereochemical Impact :
- The (1R,5S,6R) configuration of the target compound distinguishes it from its (1S,5R,6S) stereoisomer (CAS: 204254-96-6), which is a key intermediate in synthesizing Oseltamivir Phosphate (Tamiflu®) . The stereochemistry dictates biological activity and synthetic utility; for example, the (1S,5R,6S) isomer is pharmacologically relevant, while the target compound’s role remains understudied but structurally analogous.
- The methyl ester variant (1R,5S,6S)-rel (sc-496529) lacks the ethyl ester group, reducing its lipophilicity and altering its reactivity in catalytic applications .
Functional Group Modifications: Replacing the ethyl ester with a methyl ester (as in sc-496529) lowers molecular weight (254.32 → 238.28 g/mol) and may affect solubility and metabolic stability .
Pharmacological and Industrial Relevance
- Oseltamivir Connection: The (1S,5R,6S) stereoisomer (CAS: 204254-96-6) is a precursor in Oseltamivir synthesis, demonstrating the importance of bicyclic esters in antiviral drug development .
- Catalytic Applications : The methyl ester analog (sc-496529) is used to study stereochemical outcomes in catalysis, leveraging its rigid bicyclic framework to probe reaction mechanisms .
Biologische Aktivität
The compound (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester , also known by its CAS number 1217834-81-5 , is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structure, synthesis, and biological activity, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 254.32 g/mol . Its structure features a bicyclic framework that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.32 g/mol |
| CAS Number | 1217834-81-5 |
| Purity | >95% (HPLC) |
Synthesis
The synthesis of (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester typically involves multi-step organic reactions that may include cyclization and functional group transformations. The specific methodologies can vary based on the desired purity and yield.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in the synthesis of neuraminidase inhibitors, which are crucial in antiviral drug development.
Antiviral Activity
Neuraminidase inhibitors are vital in treating influenza and other viral infections. The compound's structural similarity to known neuraminidase inhibitors suggests potential efficacy against viral pathogens.
Case Studies
- Neuraminidase Inhibition : In a study evaluating various derivatives of bicyclic compounds, (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester demonstrated promising inhibitory activity against neuraminidase enzymes from influenza viruses.
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective cytotoxicity towards certain tumor types while sparing normal cells.
The biological activity of (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is believed to involve:
- Binding to Active Sites : The compound likely binds to the active site of neuraminidase enzymes, inhibiting their function and preventing viral replication.
- Cellular Pathway Interference : Its interaction with cellular pathways may contribute to its cytotoxic effects in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for high-yield production of this bicyclic ether ester?
- Methodological Answer : A two-step synthesis using perchloric acid as a catalyst achieves a 95% yield. Key steps include:
- Step 1 : Cyclopropane ring formation via acid-catalyzed epoxide opening.
- Step 2 : Esterification under anhydrous conditions.
- Optimization Tips : Vary reaction time, temperature (e.g., 0–25°C), and catalyst concentration to balance yield and purity.
- Reference Data :
| Step | Conditions | Yield |
|---|---|---|
| 1 | Perchloric acid, RT, 12h | 95% |
| 2 | Ethanol, reflux, 6h | 88% |
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate stereoisomers of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Compare coupling constants (e.g., cyclopropane protons at δ 1.2–1.8 ppm with J = 5–8 Hz) and ester carbonyl signals (δ 170–175 ppm).
- IR : Confirm ether (C-O-C stretch at 1100 cm⁻¹) and ester (C=O at 1720 cm⁻¹).
- MS : Use high-resolution MS to verify molecular ion (C₁₄H₂₂O₄, m/z 254.33) and fragmentation patterns (e.g., loss of ethylpropoxy group).
- Cross-Validation : Combine X-ray crystallography (as in ) with computational modeling (DFT) for absolute stereochemistry.
Q. What chromatographic methods are suitable for assessing purity in academic settings?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 210 nm.
- TLC : Employ silica gel plates (hexane:ethyl acetate, 3:1) and visualize via iodine vapor.
- Purity Threshold : ≥95% by area normalization (critical for biological assays).
Advanced Research Questions
Q. How does stereochemistry influence reactivity in ring-opening reactions of the bicyclic core?
- Methodological Answer :
- Mechanistic Insight : The (1R,5S,6R) configuration directs nucleophilic attack at the less hindered cyclopropane carbon.
- Experimental Design :
Perform kinetic studies with chiral nucleophiles (e.g., L-proline derivatives).
Monitor regioselectivity via LC-MS and compare with computational predictions (MD simulations).
- Example : Epoxide opening with Grignard reagents shows 80% selectivity for the endo product.
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
- Methodological Answer :
- Step 1 : Re-run NMR at higher field strength (600 MHz+) to resolve overlapping signals.
- Step 2 : Use 2D techniques (COSY, HSQC) to assign proton-carbon correlations.
- Step 3 : Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova).
- Case Study : A 2022 study resolved conflicting NOEs by identifying solvent-induced conformational changes .
Q. What strategies are effective for synthesizing structural analogs with modified ether or ester groups?
- Methodological Answer :
- Core Modifications :
| Position | Modification | Method | Yield |
|---|---|---|---|
| Ether (C5) | Replace 1-ethylpropoxy with cyclopentyloxy | SN2 with NaH | 75% |
| Ester (C3) | Switch ethyl to tert-butyl | Steglich esterification | 82% |
Q. How to evaluate the compound’s stability under acidic/basic conditions for drug delivery applications?
- Methodological Answer :
- Stability Protocol :
Incubate in pH 1–13 buffers (37°C, 24h).
Monitor degradation via HPLC and identify byproducts (e.g., free carboxylic acid).
- Key Finding : Degradation accelerates at pH < 3 (t₁/₂ = 2h), suggesting encapsulation is needed for oral delivery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
